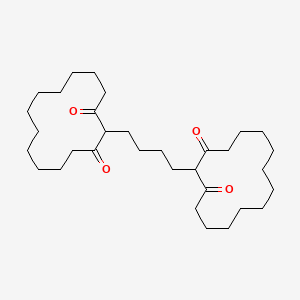
Tetramethylene-2,2'-bis(1,3-cyclotetradecanedione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) is a unique organic compound with the molecular formula C32H54O4 and a molecular weight of 502.785 g/mol . This compound is known for its complex structure, which includes two cyclotetradecanedione rings connected by a tetramethylene bridge. It is primarily used in research settings due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) typically involves the reaction of cyclotetradecanedione with a tetramethylene bridging group under controlled conditions. The reaction requires specific catalysts and solvents to ensure the correct formation of the compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the cyclotetradecanedione rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Tetramethylene dithiosulfate
- Tetramethylene bis(1,3-dioxolane)
- Tetramethylene bis(1,3-dithiole-2-thione)
Comparison: Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) is unique due to its dual cyclotetradecanedione rings and tetramethylene bridge. This structure imparts distinct chemical properties that differentiate it from other similar compounds. For instance, its reactivity and interaction with biological targets can vary significantly compared to compounds with different bridging groups or ring structures .
Eigenschaften
CAS-Nummer |
5009-06-3 |
|---|---|
Molekularformel |
C32H54O4 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
2-[4-(2,14-dioxocyclotetradecyl)butyl]cyclotetradecane-1,3-dione |
InChI |
InChI=1S/C32H54O4/c33-29-23-15-11-7-3-1-4-8-12-16-24-30(34)27(29)21-19-20-22-28-31(35)25-17-13-9-5-2-6-10-14-18-26-32(28)36/h27-28H,1-26H2 |
InChI-Schlüssel |
DVMLLSBJCUWUSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(=O)C(C(=O)CCCCC1)CCCCC2C(=O)CCCCCCCCCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


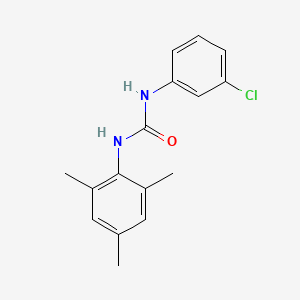
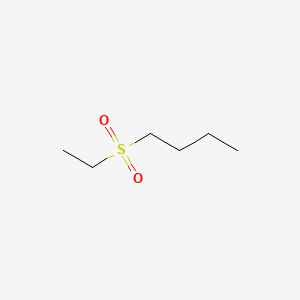

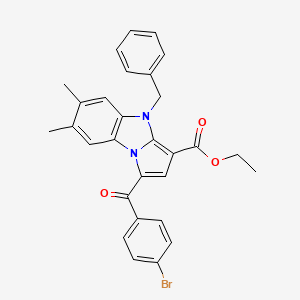
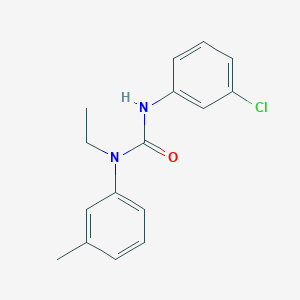

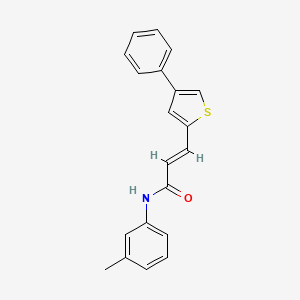
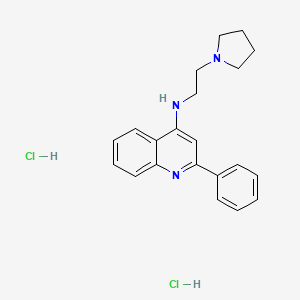
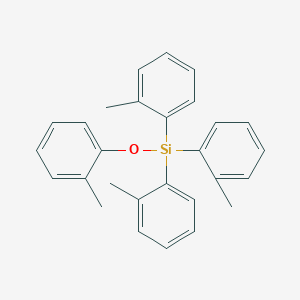
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
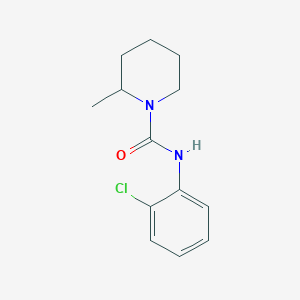
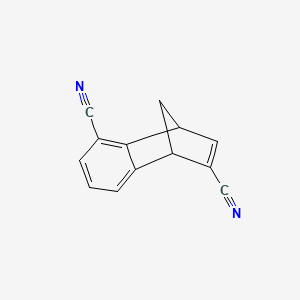
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
